3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)24-19/h1-9H,10-12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKVVDUAHUYPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide typically involves the condensation of 4-isopropylthiazole-2-carbohydrazide with phenylisothiocyanate in the presence of ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, resulting in different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antibacterial, antifungal, and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s aromaticity and electron distribution play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Propanamide Frameworks
Table 1: Key Structural and Functional Comparisons
Key Structural and Functional Differences
Fused Ring Systems
- Thiochromeno-Thiazole vs. Chromeno-Thiopyrano-Thiazole (Les-3384): The target compound’s thiochromeno-thiazole system differs from Les-3384’s chromeno-thiopyrano-thiazole by replacing an oxygen atom with sulfur in the fused ring.
- Pyrano-Thiazole (N96): N96 lacks the sulfur atom in its fused pyrano-thiazole system, likely reducing electron-deficient character compared to the target compound. This difference could influence binding to enzymes like EthA or PyrG .
Substituent Effects on Bioactivity
Chlorophenyl vs. Phenyl (Compound 9 vs. 10):
The 4-chlorophenyl group in Compound 10 increases activity scores (3,4,4 vs. 3,4,3 in Compound 9), suggesting electron-withdrawing substituents enhance target engagement, possibly via hydrophobic or halogen-bonding interactions .Sulfamoylphenyl (Fj):
Fj’s sulfamoyl group confers high polarity (evidenced by its elevated melting point, 228–229°C), which may improve solubility but reduce membrane permeability compared to the target compound’s phenyl group .
Pharmacological Profiles
- Antitubercular Activity (7904688): The piperidinylphenylcarbamothioyl group in 7904688 enables activation by EthA, generating metabolites that inhibit PyrG, a critical enzyme in nucleotide synthesis. The target compound’s thiochromeno-thiazole core may similarly act as a prodrug requiring metabolic activation .
- Anticonvulsant Potential (Les-3384): Les-3384’s complex fused-ring system and chlorophenylpropanamide side chain contribute to its lead status in anticonvulsant screening.
Biological Activity
3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiochromeno-thiazole framework has been associated with various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide is , with a molecular weight of approximately 254.35 g/mol. The compound features a thiochromene moiety fused with a thiazole ring, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiochromeno-thiazole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines:
| Compound | Cell Lines Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide | Jurkat (leukemia), HCT116 (colon) | < 10 | Displays significant cytotoxicity |
| 11-Phenethyl-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione | Jurkat, KB3-1 (epidermoid) | Not specified | Pronounced cytotoxic effect confirmed by X-ray analysis |
The compound has been shown to disrupt critical pathways in cancer cell proliferation, likely through the inhibition of protein interactions essential for cell growth and survival .
Antimicrobial Activity
The thiochromene scaffold is also noted for its antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound exhibit activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 25 µg/mL | Moderate effectiveness against Gram-negative bacteria |
These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Anti-inflammatory Activity
Compounds derived from the thiochromene structure have been evaluated for their anti-inflammatory effects. In animal models, these compounds have shown promise in reducing inflammation markers:
| Model | Treatment Dose | Effect Observed |
|---|---|---|
| Carrageenan-induced paw edema in rats | 10 mg/kg | Significant reduction in edema volume |
| LPS-induced inflammation in mice | 5 mg/kg | Decreased levels of TNF-alpha and IL-6 |
This activity is attributed to the modulation of cytokine production and the inhibition of inflammatory pathways .
The biological activities of 3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide can be linked to its interaction with specific molecular targets:
- eIF4E/eIF4G Interaction : Compounds structurally similar to this derivative inhibit the eIF4E/eIF4G complex formation, crucial for translation initiation in cancer cells .
- Allosteric Modulation : The compound acts as an allosteric modulator by binding to key amino acids within target proteins, disrupting their function and leading to reduced viability in cancer cells .
Case Studies
- Study on Anticancer Activity : A recent study synthesized several derivatives based on the thiochromene scaffold and tested them against multiple cancer cell lines. The results indicated that modifications to the thiazole ring significantly enhanced cytotoxicity against leukemia cells .
- Evaluation of Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of thiochromene derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated varying degrees of effectiveness, suggesting potential for development into therapeutic agents for bacterial infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step protocols, starting with the preparation of the thiochromeno[4,3-d]thiazole core. For example, thiazole rings are often formed through cyclization of thioamides with α-halo ketones (e.g., using propargyl bromide) under basic conditions . Intermediate characterization typically employs 1H/13C NMR (e.g., δ 7.14–7.64 ppm for aromatic protons) and IR spectroscopy (C=N stretches at ~1600 cm⁻¹, C=O at ~1700 cm⁻¹) to confirm functional groups . Yield optimization may involve solvent selection (e.g., DMF for polar aprotic conditions) and catalyst screening .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- 1H NMR : Aromatic protons from the phenyl and thiochromene moieties appear as multiplets in δ 6.8–8.0 ppm. The propanamide NH signal is typically a singlet at δ 8.5–9.5 ppm .
- 13C NMR : Key signals include the thiazole C=N (~150 ppm), carbonyl C=O (~170 ppm), and aromatic carbons (~110–140 ppm) .
- IR : Confirm C=O (amide I band, ~1650 cm⁻¹) and C-N (thiazole ring, ~1250 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 286.03 for related thiazoles) and fragmentation patterns validate molecular weight .
Q. What solvent systems and reaction conditions optimize the final cyclization step?
- Methodology : Cyclization of thiochromene-thiazole hybrids often requires polar aprotic solvents (DMF, DMSO) with bases like K2CO3 to deprotonate intermediates. For example, refluxing in DMF at 80–100°C for 12–24 hours achieves yields >75% . Catalytic additives (e.g., CuI for click chemistry) may accelerate heterocycle formation .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar thiazole derivatives be resolved?
- Methodology : Contradictions may arise from assay conditions (e.g., cell lines vs. in vivo models) or substituent effects. For example:
- Anti-inflammatory activity in thiazole-triazole hybrids (IC50 < 10 μM) vs. anticancer activity in sulfamoyl-phenyl analogs (IC50 ~20 μM) could reflect target specificity.
- Structural comparisons : Evaluate substituent impacts (e.g., methoxy groups in 3,4-dimethoxyphenyl analogs enhance solubility but reduce potency vs. nitro groups) . Use dose-response curves and statistical tools (e.g., ANOVA) to validate reproducibility .
Q. How to design a computational docking study to explore the mechanism of action?
- Methodology :
- Target Selection : Prioritize proteins with known thiazole interactions (e.g., COX-2 for anti-inflammatory activity or HDAC for anticancer targets ).
- Ligand Preparation : Generate 3D structures of the compound using tools like Open Babel, then optimize geometries with DFT .
- Docking Software : Use AutoDock Vina or Schrödinger Suite. For example, thiazole-chromenone analogs showed binding to COX-2 via π-π stacking (free energy: -9.2 kcal/mol) .
- Validation : Compare docking poses with crystallographic data (PDB IDs: e.g., 5KIR for HDACs) and perform MD simulations for stability analysis .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing -NO2 or -Cl groups) or thiochromene moiety (e.g., methyl/methoxy substitutions) .
- Bioisosteric Replacement : Replace the thiazole with triazole or oxadiazole to assess heterocycle specificity .
- Activity Assays : Test derivatives against relevant targets (e.g., enzyme inhibition assays for kinases or proteases) and correlate with logP values to assess hydrophobicity .
- Data Analysis : Use QSAR models to predict activity cliffs and prioritize synthesis .
Data Analysis and Reproducibility
Q. How to address discrepancies in NMR or mass spectrometry data during characterization?
- Methodology :
- Impurity Identification : Compare experimental spectra with databases (e.g., PubChem ) or synthesize reference standards.
- Deuterated Solvents : Ensure solvents (e.g., CDCl3 vs. DMSO-d6) do not obscure key signals .
- High-Resolution MS : Resolve isotopic patterns to confirm molecular formulas (e.g., M+1 peak for Cl-containing analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
